molecular formula C25H15ClN2OS B12911118 3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one CAS No. 97416-81-4

3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one

Cat. No.: B12911118
CAS No.: 97416-81-4
M. Wt: 426.9 g/mol
InChI Key: OYMNNEJVISLWKF-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one (CAS: 97416-81-4, molecular formula: C₂₅H₁₅ClN₂OS) is a heterocyclic compound featuring a benzimidazo[2,1-a]benz[de]isoquinolin-7-one core substituted with a 4-chlorophenylthio group and a methyl group at position 10 .

Properties

CAS No.

97416-81-4

Molecular Formula

C25H15ClN2OS

Molecular Weight

426.9 g/mol

IUPAC Name

17-(4-chlorophenyl)sulfanyl-7-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one

InChI

InChI=1S/C25H15ClN2OS/c1-14-5-11-20-21(13-14)28-24(27-20)18-10-12-22(30-16-8-6-15(26)7-9-16)17-3-2-4-19(23(17)18)25(28)29/h2-13H,1H3

InChI Key

OYMNNEJVISLWKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)SC6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothiophenol with a suitable benzimidazo[2,1-a]benz[de]isoquinolin-7-one precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

Substituents on the benzimidazo-isoquinolinone core significantly influence electronic spectra and fluorescence. Key comparisons include:

Compound Name Substituents Key Properties References
Target Compound 10-methyl, 3-(4-Cl-PhS) Likely redshifted UV/Vis absorption due to electron-withdrawing Cl and thioether groups; moderate fluorescence
4-Bromo analog (Compound 2 ) 4-Br on naphthalene ring Reduced fluorescence intensity; altered absorption peaks vs. unsubstituted core (Compound 1 )
10,11-2TPA-BBI 10,11-bis(diphenylamino) Enhanced intramolecular charge transfer (ICT); strong emission for OLEDs
LysoSensor Green DND 153 Morpholinyl ethyl amino group pH-dependent fluorescence (λₐᵦₛ = 442–505 nm); lysosome-specific imaging

The 4-chlorophenylthio group in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce aggregation-induced quenching compared to planar derivatives like 10,11-2TPA-BBI . Its methyl group at position 10 likely enhances solubility versus unsubstituted analogs .

AHR Agonism and PARP7 Stabilization
  • BBQ (10-CL-BBQ) : A synthetic AHR ligand with a 10-chloro substituent. At 10–100 nM, it stabilizes PARP7 and sensitizes cancer cells to growth inhibition by RBN2397 .
Enzyme Inhibition
  • TIM-063 : A CaMKK inhibitor with 2-hydroxy-3-nitro substituents. Demonstrated kinase selectivity in biochemical assays .
  • Target Compound : The thioether and methyl groups could reduce nitro-related redox activity, possibly diminishing kinase inhibition but improving metabolic stability .

Fluorescent Probes and Dyes

  • LysoSensor Green DND 153: Utilizes the core structure with aminoalkyl side chains for pH-sensitive lysosomal imaging .
  • Disperse Yellow 71 : A methoxy-substituted derivative (CAS: 68296-59-3) used as a commercial dye with distinct absorption spectra .
  • Target Compound : The thioether group could shift absorption/emission wavelengths versus Disperse Yellow 71, making it suitable for niche imaging or dye applications .

Biological Activity

3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one (CAS No. 97416-81-4) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by various research findings and case studies.

The molecular formula of the compound is C25H15ClN2OSC_{25}H_{15}ClN_2OS, with a molecular weight of approximately 426.92 g/mol. Key physical properties include:

  • Density : 1.42 g/cm³
  • Boiling Point : 759.9 ºC at 760 mmHg
  • LogP : 6.70 (indicating high lipophilicity)

Antibacterial Activity

Research has demonstrated that compounds related to this class exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The synthesized derivatives were evaluated using standard methods, yielding results that suggest potential therapeutic applications in treating bacterial infections.

CompoundBacterial StrainMIC (µg/mL)
3-[(4-Chlorophenyl)thio]-10-methyl...S. typhi15
3-[(4-Chlorophenyl)thio]-10-methyl...B. subtilis10

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibitory effects were quantified using IC50 values, showcasing its potential as a therapeutic agent in neurodegenerative diseases and conditions associated with urease activity.

EnzymeIC50 (µM)Reference
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

Anticancer Activity

In vitro studies have indicated that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antibacterial Screening : A study evaluated several derivatives of the compound against multi-drug resistant strains, revealing promising results in lowering bacterial counts in vitro.
  • Enzyme Interaction Studies : Molecular docking simulations have been utilized to predict the binding affinities of the compound to target enzymes, supporting experimental findings on its inhibitory effects.
  • In Vivo Studies : Preliminary animal studies have shown that administration of the compound can lead to significant reductions in tumor size in xenograft models, suggesting its potential as an anticancer agent.

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